molecular formula C16H15NO B3131402 4-(Benzyloxy)-2-methyl-1H-indole CAS No. 35308-72-6

4-(Benzyloxy)-2-methyl-1H-indole

Cat. No.: B3131402
CAS No.: 35308-72-6
M. Wt: 237.3 g/mol
InChI Key: QGWACZFSCSTOCG-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-methyl-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals The structure of this compound consists of a benzene ring fused to a pyrrole ring, with a benzyloxy group attached to the fourth position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-methyl-1H-indole can be achieved through several methods. One common approach involves the reaction of 2-methylindole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like dimethylformamide (DMF). The general reaction scheme is as follows:

2-methylindole+benzyl bromideK2CO3,DMFThis compound\text{2-methylindole} + \text{benzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 2-methylindole+benzyl bromideK2​CO3​,DMF​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-2-methyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The indole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products:

    Oxidation: Formation of 4-(benzyloxy)-2-methylbenzaldehyde.

    Reduction: Formation of 4-(benzyloxy)-2-methylindoline.

    Substitution: Formation of halogenated derivatives such as 4-(benzyloxy)-2-methyl-5-bromo-1H-indole.

Scientific Research Applications

4-(Benzyloxy)-2-methyl-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure with a hydroxy group instead of a methyl group.

    4-(Benzyloxy)-1-butanol: Contains a butanol group instead of an indole ring.

    4-(Benzyloxy)benzyl chloride: Similar structure with a benzyl chloride group.

Uniqueness: 4-(Benzyloxy)-2-methyl-1H-indole is unique due to the presence of both a benzyloxy group and a methyl group on the indole ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-methyl-4-phenylmethoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-12-10-14-15(17-12)8-5-9-16(14)18-11-13-6-3-2-4-7-13/h2-10,17H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWACZFSCSTOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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